molecular formula C14H19NO5 B10764625 Harzianopyridone

Harzianopyridone

Cat. No.: B10764625
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-AATRIKPKSA-N
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Preparation Methods

Harzianopyridone is primarily obtained from the fermentation of Trichoderma harzianum. The biosynthesis involves the incorporation of labeled acetic acid and methionine, which are traced using nuclear magnetic resonance methods . The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability to enhance the production of secondary metabolites by the fungus .

Chemical Reactions Analysis

Harzianopyridone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Harzianopyridone is unique due to its dual role as an antifungal and antiviral agent. Similar compounds include:

This compound stands out due to its potent inhibition of mitochondrial complex II and its broad-spectrum biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+

InChI Key

FPYAYFJAGDIMEX-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Origin of Product

United States

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